![molecular formula C14H15N3O6S B6572422 ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1106908-56-8](/img/structure/B6572422.png)
ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
The compound contains several structural components including a 1,4-benzodioxin ring, a sulfamoyl group, and a pyrazole ring. The 1,4-benzodioxin ring is a type of aromatic ether that is often found in various pharmaceuticals . The sulfamoyl group is a common feature in many sulfa drugs, which are used as antibiotics . The pyrazole ring is a type of heterocycle that is found in various drugs and natural products.
Scientific Research Applications
Ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications, such as the study of protein-protein interactions, the investigation of signal transduction pathways, and the study of enzyme inhibition. It has also been used in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been known to exhibit antibacterial properties .
Mode of Action
It’s known that sulfonamides, which are part of this compound, are famous antibacterial drugs because of their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Biochemical Pathways
Sulfonamides have been reported to display excellent inhibition properties against carbonic anhydrase , which is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining the pH balance in the body.
Pharmacokinetics
It’s known that sulfonamides, which are part of this compound, are absorbed from the gastrointestinal tract, metabolized in the liver, and inactive compounds are excreted through bile or feces .
Result of Action
The compound has shown antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, inhibiting bacterial biofilm growth by 60.04% . This suggests that the compound could be used as a potential antibacterial agent.
Advantages and Limitations for Lab Experiments
The use of ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound that is not easily degraded by environmental conditions. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble and is not compatible with some organic solvents.
Future Directions
Given the potential of ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate in scientific research, there are a number of future directions that could be explored. These include further investigation into the mechanism of action of this compound, the development of novel synthesis methods, and the study of the biochemical and physiological effects of this compound. Additionally, further research into the potential applications of this compound in drug metabolism and pharmacokinetics could be conducted.
Synthesis Methods
Ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl 5-aminopyrazole-4-carboxylate with 2,3-dihydro-1,4-benzodioxin-6-yl sulfonyl chloride. This reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction yields a white solid product with a purity of more than 99%.
properties
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-8-15-16-13(10)24(19,20)17-9-3-4-11-12(7-9)23-6-5-22-11/h3-4,7-8,17H,2,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAKDOHTLPZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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